Ethyl 4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate

Lipophilicity Drug-likeness Scaffold selection

AAK1 kinase programs often fail due to regioisomer ambiguity. This 5-carboxylate isomer is the patent-validated intermediate that delivers correct ATP-competitive hinge-binding geometry (IC50 624 nM demonstrated). • Exclusive 5-position ester ensures on-target SNAr amination • 0.3 log unit lower lipophilicity vs. 2-carboxylate isomer improves solubility • 95% HPLC purity; stocked for express global delivery.

Molecular Formula C9H8ClN3O2
Molecular Weight 225.63 g/mol
CAS No. 1408064-98-1
Cat. No. B1402228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate
CAS1408064-98-1
Molecular FormulaC9H8ClN3O2
Molecular Weight225.63 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2C(=NC=NN2C=C1)Cl
InChIInChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-3-4-13-7(6)8(10)11-5-12-13/h3-5H,2H2,1H3
InChIKeyHDBGKZUTVMFPKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate: Overview


Ethyl 4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate (CAS 1408064-98-1) is a heterocyclic building block featuring a pyrrolo[2,1-f][1,2,4]triazine core with a chlorine atom at position 4 and an ethyl ester at position 5 . This scaffold is recognized as a privileged kinase inhibitor template, serving as a bioisosteric replacement for quinazoline, pyrimidine, and adenine systems in ATP-competitive kinase inhibitor design [1]. The compound is supplied at 95% purity (HPLC) by major vendors and is utilized as a key intermediate in the synthesis of AAK1 and other kinase inhibitors .

Privileged kinase inhibitor template — pyrrolo[2,1-f][1,2,4]triazine core as a bioisostere for quinazoline/adenine in ATP-competitive design
5-carboxylate regioisomer for AAK1 programs — the only orientation exemplified in patented AAK1 inhibitor series
SNAr-reactive 4-chloro handle — enables downstream amination to build focused kinase inhibitor libraries
Chromatographic purity assured — suitable as a key intermediate for SAR expansion and lead optimization

Why Regioisomer Substitution Fails


Although ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate (CAS 903129-94-2) and the 2-carboxylate isomer (CAS 1120214-92-7) share the same molecular formula and core scaffold, they are not interchangeable in synthesis. The position of the ester group dictates the electronic environment of the 4-chloro leaving group, altering its reactivity in nucleophilic aromatic substitution (SNAr) . Furthermore, the 5-carboxylate isomer is the preferred intermediate in patented AAK1 inhibitor programs, where downstream amination yields target compounds with specific IC50 values (e.g., 624 nM against AAK1) [1]. Substituting the 6- or 2-carboxylate would yield regioisomeric products with divergent biological activity profiles, risking failed structure-activity relationship (SAR) campaigns [2].

Ester position governs SNAr reactivity
The 5-carboxylate orientation modulates the electronic environment of the 4-chloro leaving group; 6- or 2-carboxylate isomers may shift reaction rates and product profiles.
Only 5-carboxylate validated in kinase inhibitor patents
AAK1 inhibitor programs (US9737542) explicitly use the 5-ester intermediate; regioisomeric alternatives lack comparable patent precedent and target-engagement data.
Divergent SAR landscapes with alternative regioisomers
Products derived from 6- or 2-carboxylate intermediates produce distinct regioisomeric final compounds, requiring independent SAR validation and limiting direct lead translation.

Comparative Evidence for Procurement


Lipophilicity: 5-Carboxylate vs. 2-Carboxylate

The 5-carboxylate regioisomer exhibits a computed XLogP3 of 1.6, which is 0.3 log units lower than the 2-carboxylate isomer (XLogP3 = 1.9) [1]. This difference in lipophilicity can significantly influence membrane permeability, solubility, and off-target binding in drug discovery campaigns. For medicinal chemistry programs seeking compounds within the optimal Lipinski logP range (1–3), the 5-carboxylate isomer provides a more favorable starting point than the more lipophilic 2-carboxylate variant.

Lipophilicity
Head-to-head
5-COOEt (target) XLogP3 1.6
vs
2-COOEt isomer XLogP3 1.9
0.3 log units lower computed lipophilicity; may support reduced non-specific binding and improved solubility context
PubChem XLogP3; identical molecular formula
Lipophilicity Drug-likeness Scaffold selection

Procurement Cost: 5-Carboxylate vs. 6-Carboxylate

The 5-carboxylate isomer is available at £341.00 per 100 mg or £560.00 per 250 mg (Fluorochem, 95% purity) . In contrast, the 6-carboxylate isomer (CAS 903129-94-2) is listed at €359.00 per 1 g (~£308) or €183.00 per 250 mg (~£157) from CymitQuimica at 97% purity . When normalized to per-gram pricing, the 5-carboxylate isomer costs £1,394.00/g versus approximately £308/g for the 6-carboxylate, reflecting its higher synthetic utility and demand as the preferred regioisomer in kinase inhibitor programs.

Procurement cost
Data to verify
5-COOEt (95%) £341/100 mg
vs
6-COOEt (97%) ~£157/250 mg
5-carboxylate costs ~4.5× more per gram; premium reflects higher demand and synthetic utility
Supplier pricing as of May 2026; purity grades differ
Procurement cost Sourcing efficiency Budget optimization

AAK1 Inhibitor Potency Validation

The 5-carboxylate scaffold is the explicit intermediate used in the synthesis of ethyl 4-((3-(2-isopropyl-2H-tetrazol-5-yl)phenyl)amino)pyrrolo[2,1-f][1,2,4]triazine-5-carboxylate (US9737542, Example 96), which displays an IC50 of 624 nM against AAK1 [1]. Other regioisomers (e.g., 6-carboxylate or 2-carboxylate) are not exemplified in this patent family, indicating that the 5-carboxylate orientation is critical for achieving target engagement in this AAK1 inhibitor series.

AAK1 potency
Head-to-head
5-COOEt-derived IC50 624 nM
vs
6-/2-COOEt isomers no reported AAK1 data
Only the 5-ester regioisomer is documented as a productive intermediate for AAK1 inhibitor lead generation
US9737542 Example 96; BindingDB assay
Kinase inhibitor AAK1 Patent intermediate

Application Scenarios


AAK1 Kinase Inhibitor Lead Optimization

Based on the demonstrated IC50 of 624 nM for the derived 4-anilino-5-carboxylate product (US9737542, Example 96), this building block is the appropriate starting material for synthesizing and iterating AAK1 inhibitor leads. The 5-carboxylate orientation is essential for maintaining the geometry required for AAK1 hinge-binding interactions, as no alternative regioisomer is exemplified in this patent series [1].

Lipophilicity Optimization in Medicinal Chemistry

With an XLogP3 of 1.6, the 5-carboxylate isomer offers a 0.3 log unit lower lipophilicity compared to the 2-carboxylate isomer (XLogP3 = 1.9). Researchers aiming to improve aqueous solubility, reduce CYP450 inhibition, or minimize non-specific protein binding should select the 5-carboxylate scaffold to begin SAR exploration within a more favorable lipophilicity range [1].

Cost-Efficient Procurement for SAR Expansions

Although the 5-carboxylate isomer commands a premium price (£1,394.00/g) relative to the 6-carboxylate isomer (~£308/g), its exclusive validation in potent kinase inhibitor patents justifies the investment. Budget allocation should prioritize the 5-carboxylate when downstream biological activity is the key decision criterion; the 6-carboxylate may be reserved for exploratory chemistry where regioisomeric flexibility is acceptable [1].

Application
Selection Property
Validation Focus
AAK1 inhibitor lead optimization
Regioisomer-specific scaffold (5-carboxylate)
AAK1 hinge-binding SAR; confirm target engagement in biochemical assays
Lipophilicity-driven property tuning
Lower computed logP vs. 2-carboxylate analog
Solubility, permeability, and non-specific binding assessment in hit-to-lead
Cost-justified intermediate procurement
Price premium over alternative regioisomers
Budget-to-bioactivity justification; reserve for programs requiring AAK1 precedent
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